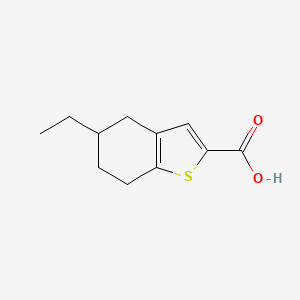

5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

Descripción general

Descripción

5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C11H14O2S It is a derivative of benzothiophene, which is a sulfur-containing aromatic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid typically involves multi-step reactions starting from simpler organic compounds. One common method involves the hydrogenation of a nitrobenzene derivative followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and acidic or basic conditions for cyclization and functional group modifications .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Análisis De Reacciones Químicas

Reactivity of the Carboxylic Acid Group

The carboxylic acid group at position 2 participates in classical acid-derived reactions:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Esterification | Ethanol, H<sub>2</sub>SO<sub>4</sub> | Ethyl 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | Prodrug synthesis |

| Amidation | NH<sub>3</sub> or amines | 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | Bioactive intermediate |

| Salt Formation | NaOH/KOH | Sodium/potassium carboxylate salt | Enhanced solubility for formulations |

Functionalization of the Thiophene Ring

The tetrahydro-benzothiophene core undergoes electrophilic substitution and redox reactions:

Electrophilic Substitution

-

Halogenation :

Reacts with Cl<sub>2</sub> or Br<sub>2</sub> in acetic acid to yield 3-halo derivatives (e.g., 3-chloro or 3-bromo). Position 3 is activated due to electron-donating effects of the ethyl group .

Oxidation

-

Thiophene Ring Oxidation :

Treatment with H<sub>2</sub>O<sub>2</sub> or m-CPBA selectively oxidizes the sulfur atom to sulfoxide or sulfone, altering electronic properties.

Reduction Reactions

Derivatization via Acyl Chloride Intermediate

Conversion to 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride (using SOCl<sub>2</sub> or PCl<sub>5</sub>) enables further reactions:

Biological Activity-Driven Modifications

Structural analogs of this compound exhibit RORγt receptor modulation, critical in autoimmune diseases. Key modifications include:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid exhibit antitumor properties. For instance, a study published in ARKIVOC demonstrated the synthesis and screening of N-(3-ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[b]thien-2-yl)-2-arylhydrazono-3-oxobutanamide derivatives for their cytotoxic effects against cancer cell lines .

Anti-inflammatory Properties

Another application is in the development of anti-inflammatory agents. A study highlighted the synthesis of thienopyrimidine derivatives from this compound, which showed promising anti-inflammatory activity in vitro .

Materials Science

Dye Synthesis

The compound is also used in the synthesis of azo dyes. A notable study detailed the preparation of azo benzo[b]thiophene derivatives and their application as disperse dyes on polyester fibers. These dyes were characterized by their vibrant colors and stability under various conditions .

| Dye Type | Synthesis Method | Application |

|---|---|---|

| Azo Dyes | Reaction with diazonium salts | Textile dyeing |

| Thienopyrimidine Derivatives | Cyclization reactions | Pharmaceutical formulations |

Case Studies

-

Thienopyrimidine Derivatives

- Study Reference : Bollettino Chimico Farmaceutico (1996)

- Findings : The synthesized derivatives showed significant anti-inflammatory activity and potential for further development as therapeutic agents.

-

Azo Dye Development

- Study Reference : Turkish Journal of Chemistry (2001)

- Findings : The synthesized azo dyes exhibited excellent dyeing performance on polyester fibers, indicating their commercial viability.

Mecanismo De Acción

The mechanism of action of 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparación Con Compuestos Similares

Similar Compounds

4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid: This compound lacks the ethyl group at the 5-position, which can affect its reactivity and biological activity.

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid:

3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid: The methyl group at the 3-position can influence the compound’s steric and electronic properties

Uniqueness

5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is unique due to the presence of the ethyl group at the 5-position, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature may also influence its reactivity in chemical reactions, making it a valuable compound for various research applications.

Actividad Biológica

5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (C₁₁H₁₄O₂S) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄O₂S

- CAS Number : 590355-40-1

- MDL Number : MFCD03945870

- Structure : The compound features a tetrahydrobenzothiophene core with a carboxylic acid functional group, which is critical for its biological activity.

Anti-inflammatory Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant anti-inflammatory effects. A study highlighted the compound's ability to inhibit the activity of enzymes involved in inflammatory pathways:

- Inhibition of COX and LOX Enzymes : The compound has shown an IC50 value of 29.2 µM against the 5-lipoxygenase (5-LOX) enzyme, indicating its potential as an anti-inflammatory agent .

Lipid Metabolism Modulation

Another significant aspect of this compound is its effect on lipid metabolism. In a study involving diet-induced obesity (DIO) mice:

- Lipid-lowering Effects : The compound was administered at a dosage of 15 mg/kg/day for seven weeks. Results demonstrated a reduction in hepatic lipid accumulation and improved glucose tolerance. The mechanism involved suppression of the SREBP-1c pathway, which regulates lipid biosynthesis .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes and lipid metabolism.

- Gene Expression Modulation : It negatively regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-8 .

- AMPK Pathway Activation : It enhances the phosphorylation of AMPK and Raptor while suppressing mTOR phosphorylation in hepatocytes, contributing to its lipid-lowering effects .

Study on Anti-inflammatory Activity

A study investigated the anti-inflammatory potential of various thiophene derivatives including the target compound. The results indicated that compounds with similar structures effectively reduced inflammation markers in animal models .

Study on Lipid Metabolism

In another research effort focused on DIO mice treated with the compound, significant improvements were noted in lipid profiles and glucose metabolism. The study concluded that targeting the SREBP pathway may offer therapeutic benefits for metabolic disorders .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to other thiophene derivatives:

| Compound | Anti-inflammatory Activity | Lipid Metabolism Modulation | Key Mechanism |

|---|---|---|---|

| This compound | IC50 = 29.2 µM (5-LOX) | Significant reduction in hepatic lipids | Inhibition of SREBP pathway |

| Other Thiophene Derivative A | IC50 = 25 µM (COX) | Moderate effect on lipids | COX inhibition |

| Other Thiophene Derivative B | IC50 = 30 µM (LOX) | Minimal effect on lipids | Cytokine modulation |

Propiedades

IUPAC Name |

5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-2-7-3-4-9-8(5-7)6-10(14-9)11(12)13/h6-7H,2-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTMCDUVHSBKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388194 | |

| Record name | 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590355-40-1 | |

| Record name | 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.